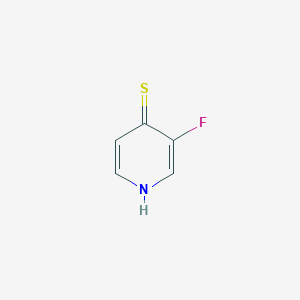

3-Fluoropyridine-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1H-pyridine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCRMYQITADJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201803-08-8 | |

| Record name | 3-fluoropyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoropyridine 4 Thiol

Classical and Contemporary Approaches to the Synthesis of the Pyridine (B92270) Thiol Moiety

The introduction of a thiol group at the C4 position of the pyridine ring is a critical step in the synthesis of 3-fluoropyridine-4-thiol. Various methods have been developed for the synthesis of pyridinethiols, ranging from classical substitution reactions to more modern catalytic approaches.

Regioselective Thiolation Strategies for Fluoropyridine Precursors

A practical and convenient method for the synthesis of pyridine-3-thiols has been developed using substituted 3-iodopyridines as starting materials. This two-step procedure utilizes thiobenzoic acid as a sulfur donor and has been successfully applied to synthesize a range of pyridine-3-thiols with various substituents, including fluorine, chlorine, and bromine, in high yields and purity nuph.edu.uanuph.edu.uaresearchgate.net. This approach suggests that a similar strategy could be employed for the regioselective thiolation of a 3-fluoro-4-halopyridine precursor, where the halogen at the 4-position is displaced by a sulfur nucleophile.

The regioselective functionalization of pyridines can also be achieved through the formation of pyridyne intermediates. For instance, a 3,4-difunctionalization of 3-chloropyridines has been reported via a 3,4-pyridyne intermediate. This method involves regioselective lithiation followed by treatment with organomagnesium reagents and subsequent quenching with an electrophile, such as a sulfur-containing electrophile, to introduce the thiol group at the desired position nih.gov.

A patent describes a process for preparing pyridyl sulfides by reacting a pyridine compound containing a reactive halogen atom with a compound of the general formula MSR, where M is a monovalent metal and R is an element or group of elements. This method allows for the direct attachment of sulfur to the pyridine nucleus google.com.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 3-Iodopyridines | Thiobenzoic acid | Pyridine-3-thiols | High | nuph.edu.uanuph.edu.uaresearchgate.net |

| 3-Chloropyridines | n-BuLi, RMgX, S-electrophile | 3,4-disubstituted pyridines | Moderate | nih.gov |

| α-chloro-β'-cyano-pyridine | KSH | α-mercapto-β-cyano-pyridine | Not specified | google.com |

Interconversion of Heterocyclic Sulfur-Containing Functional Groups

The synthesis of pyridine thiols can also be approached through the interconversion of other sulfur-containing functional groups. Pyridines and quinolines substituted with sulfur-containing functional groups are significant in various applications, and their synthesis often relies on nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions researchgate.net.

One classical method for preparing pyridine-3-thiols involves the reduction of the corresponding pyridinesulfonyl chloride nuph.edu.ua. More contemporary reduction methods allow for the preservation of other functional groups within the molecule nuph.edu.ua. Another approach involves the Newman–Kwart rearrangement of a pyridin-3-ol derivative. Treatment with dimethylthiocarbamoyl chloride yields an O-aryl thiocarbamate, which upon thermal rearrangement, provides the corresponding S-aryl thiocarbamate. Hydrolysis of this intermediate furnishes the sodium salt of pyridine-3-thiol nuph.edu.ua.

Furthermore, skeletal editing of pyridines to afford thiophenes has been described, which involves a formal [4+1] reaction using elemental sulfur nih.govsemanticscholar.orgresearchgate.net. While this method results in a different heterocyclic core, it demonstrates the reactivity of pyridines with sulfur reagents and the potential for complex transformations involving sulfur-containing functional groups.

| Precursor Functional Group | Transformation | Resulting Functional Group | Key Reagents/Conditions |

| Sulfonyl chloride | Reduction | Thiol | Various reducing agents |

| Hydroxyl | Newman–Kwart Rearrangement | Thiol | Dimethylthiocarbamoyl chloride, heat, hydrolysis |

| Pyridine ring | Skeletal Editing | Thiophene (B33073) | Elemental sulfur |

Introduction of the Fluorine Atom at the 3-Position

The introduction of a fluorine atom at the 3-position of the pyridine ring is a key challenge in the synthesis of this compound. Both nucleophilic and electrophilic fluorination strategies have been developed to achieve this transformation.

Nucleophilic Aromatic Substitution (SNAr) Strategies for C-F Bond Formation

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing a fluorine atom onto an aromatic ring. In the context of pyridine synthesis, this often involves the displacement of a good leaving group, such as a nitro or halo group, by a fluoride (B91410) ion.

A successful synthesis of methyl 3-fluoropyridine-4-carboxylate has been achieved through the nucleophilic aromatic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate with fluoride anion researchgate.netnih.gov. The reaction, carried out with cesium fluoride (CsF) in dry dimethyl sulfoxide (DMSO), proceeds to completion, demonstrating the viability of the nitropyridine pathway for the synthesis of 3-fluoropyridines nih.gov.

The fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. This intermediate can then be readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation, highlighting the utility of pyridine N-oxides in facilitating nucleophilic fluorination at the meta position nih.gov. This approach is particularly noteworthy as nucleophilic fluorination of pyridines at the meta position is generally challenging nih.gov.

| Substrate | Fluorinating Agent | Product | Yield (%) | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF | Methyl 3-fluoropyridine-4-carboxylate | 38 | nih.gov |

| 3-Bromo-4-nitropyridine N-oxide | TBAF | 3-Fluoro-4-nitropyridine N-oxide | 37 | nih.gov |

Direct Fluorination Techniques and Their Applicability

Direct C-H fluorination offers an alternative and often more atom-economical approach to the synthesis of fluorinated heterocycles. A broadly applicable and safe method for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines has been developed using commercially available silver(II) fluoride (AgF2) nih.gov. This reaction occurs at ambient temperature with exclusive selectivity for fluorination adjacent to the nitrogen atom nih.gov. While this method typically targets the 2-position, the principles of direct fluorination are relevant to the broader goal of synthesizing fluorinated pyridines.

Electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce new fluorinated 3,6-dihydropyridines. These intermediates can be easily converted to the corresponding pyridines by the elimination of hydrogen fluoride under mild conditions researchgate.net. This demonstrates another pathway to access fluorinated pyridine scaffolds.

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry has introduced a variety of advanced protocols that can be applied to the synthesis of complex molecules like this compound. These methods often offer improved yields, regioselectivity, and functional group tolerance.

A method for the synthesis of diversely substituted 3-fluoropyridines from two ketone components has been described, which involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. This is followed by a one-pot condensation with ammonium acetate acs.org. This approach allows for the assembly of the 3-fluoropyridine (B146971) structure from readily available starting materials acs.org.

A patent for the synthesis of 3-fluoro-4-aminopyridine outlines a multi-step process starting from 3-fluoropyridine. The process involves deprotonation with a strong base, reaction with carbon dioxide to form 3-fluoro-4-pyridine carboxylic acid, followed by esterification, ammonolysis, and a Hofmann degradation to yield the final product google.com. This sequence provides a route to a key intermediate that could potentially be converted to this compound via diazotization and subsequent reaction with a sulfur nucleophile.

| Method | Key Features | Starting Materials | Product Type |

| Photoredox-mediated coupling | Assembles the 3-fluoropyridine ring | Two different ketones | Diversely substituted 3-fluoropyridines |

| Multi-step synthesis from 3-fluoropyridine | Builds functionality at the 4-position | 3-Fluoropyridine | 3-Fluoro-4-aminopyridine |

One-Pot and Multicomponent Synthesis Approaches

While the scientific literature provides numerous examples of one-pot and multicomponent reactions for the synthesis of substituted pyridines, specific methodologies directly yielding this compound are not extensively documented. However, general strategies for polysubstituted pyridine synthesis could potentially be adapted. For instance, one-pot syntheses of substituted pyridines have been achieved through the cyclocondensation of aromatic aldehydes, malononitrile, and a thiol, often facilitated by a base such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO). Another approach involves the Bohlmann-Rahtz pyridine synthesis, which can be performed as a one-pot, three-component reaction between a 1,3-dicarbonyl compound, ammonia, and an alkynone, offering high regiochemical control researchgate.net. The adaptation of these methods for the synthesis of this compound would necessitate the use of appropriately fluorinated and thiol-containing starting materials.

Chemo- and Regioselective Transformations

A more common and well-documented approach to the synthesis of this compound involves the chemo- and regioselective functionalization of a pre-formed 3-fluoropyridine ring. This typically involves the introduction of a leaving group at the 4-position, which is subsequently displaced by a sulfur nucleophile.

A plausible precursor for such a synthesis is a 4-halo-3-fluoropyridine, such as 3-fluoro-4-chloropyridine. The synthesis of 3-fluoropyridine derivatives can be achieved through various methods, including nucleophilic aromatic substitution. For example, methyl 3-fluoropyridine-4-carboxylate can be synthesized from methyl 3-nitropyridine-4-carboxylate by treatment with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) nih.govnih.gov. This carboxylate could then potentially be converted to a halide.

Once a suitable 4-halo-3-fluoropyridine is obtained, the thiol group can be introduced via nucleophilic aromatic substitution. The reaction of halopyridines with sulfur nucleophiles is a well-established method for the preparation of mercaptopyridines. For instance, 2-mercaptopyridine can be prepared by reacting 2-chloropyridine with thiourea in ethanol chemicalbook.com. Another method involves the reaction of a halopyridine with an alkali metal polysulfide, followed by acidification chemicalbook.com. Sodium hydrosulfide (B80085) can also be employed as the sulfur source in reactions with halopyridines to yield the corresponding thiol.

The regioselectivity of this substitution is generally high, with the nucleophile attacking the carbon atom bearing the leaving group. The presence of the electron-withdrawing fluorine atom at the 3-position can influence the reactivity of the pyridine ring towards nucleophilic attack.

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | 120 °C, 90 min | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.govnih.gov |

| 2-Chloropyridine | Thiourea | Ethanol | Reflux | 2-Mercaptopyridine | - | chemicalbook.com |

| 4-Chloropyridine hydrochloride | Sodium polysulfide | Water | Reflux | 4-Mercaptopyridine (B10438) | - | chemicalbook.com |

This table presents examples of synthetic transformations relevant to the synthesis of this compound and its precursors. The yields are as reported in the cited literature.

Purification and Isolation Techniques for this compound and its Precursors

The purification and isolation of this compound and its synthetic precursors are crucial steps to obtain a compound of high purity. Standard laboratory techniques such as extraction, distillation, crystallization, and chromatography are commonly employed.

For precursors like methyl 3-fluoropyridine-4-carboxylate, purification can be achieved by flash chromatography on silica gel using a suitable solvent system such as ethyl acetate/pentane nih.gov.

The purification of the final product, this compound, would likely involve techniques suitable for polar, potentially crystalline solids. Recrystallization from an appropriate solvent system is a common method for purifying solid organic compounds. The choice of solvent is critical and is typically determined empirically.

Chromatographic techniques are also highly effective for the purification of pyridine derivatives. Capillary gas chromatography has been demonstrated for the separation of complex mixtures of substituted pyridines nih.gov. For non-volatile compounds, high-performance liquid chromatography (HPLC) can be utilized. Thiophilic interaction chromatography has been used for the purification of thiol-containing biological molecules and might be adaptable for synthetic thiols nih.gov.

Given the potential for oxidation of the thiol group to a disulfide, purification procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary. The purity of the final compound and its precursors can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Chemical Reactivity and Transformations of 3 Fluoropyridine 4 Thiol

Reactivity at the Thiol Group (-SH)

The thiol group is a prominent site of reactivity in 3-Fluoropyridine-4-thiol, participating in nucleophilic reactions, oxidation, and addition reactions.

Nucleophilic Reactivity of the Thiol Group: Alkylation and Acylation Reactions

The sulfur atom of the thiol group in this compound is nucleophilic and readily undergoes alkylation and acylation reactions. These reactions are fundamental in forming new carbon-sulfur bonds, leading to the synthesis of various thioethers and thioesters.

Alkylation Reactions: In the presence of a base, the thiol group is deprotonated to form a more nucleophilic thiolate anion. This anion can then react with alkyl halides or other electrophilic carbon species in a nucleophilic substitution reaction to yield the corresponding thioether.

Acylation Reactions: Similarly, the thiol group can be acylated by reacting with acyl chlorides or anhydrides. This reaction, often carried out in the presence of a base to neutralize the hydrogen halide byproduct, results in the formation of a thioester. These acylation reactions are analogous to the Friedel-Crafts acylation of aromatic rings libretexts.org.

Oxidation Chemistry of this compound: Disulfide Formation and Sulfoxidation

The sulfur atom in this compound can exist in various oxidation states, leading to the formation of disulfides and sulfoxides.

Disulfide Formation: Thiols can be oxidized to form disulfides, which are compounds containing a sulfur-sulfur bond libretexts.org. This conversion of a dithiol to a disulfide is a redox reaction where the disulfide form is the oxidized state libretexts.org. The oxidation of this compound can be achieved using a variety of oxidizing agents, including mild oxidants like iodine or hydrogen peroxide. This reaction is reversible, and the disulfide can be reduced back to the thiol. The interconversion between thiols and disulfides is a key process in many biological systems, often mediated by enzymes and coenzymes like glutathione libretexts.org.

Sulfoxidation: Further oxidation of the thiol group can lead to the formation of sulfenic acids, sulfinic acids, and ultimately sulfonic acids. More commonly, the corresponding thioether (formed via alkylation) can be oxidized to a sulfoxide and then to a sulfone. These oxidation reactions typically employ stronger oxidizing agents such as peroxy acids. The resulting sulfoxides and sulfones have distinct chemical properties and are valuable intermediates in organic synthesis.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | 3-Fluoro-4-(alkylthio)pyridine | Alkylation |

| This compound | Acyl Chloride (R-COCl) | S-(3-fluoropyridin-4-yl) ethanethioate | Acylation |

| This compound | Mild Oxidant (e.g., I2) | Bis(3-fluoropyridin-4-yl) disulfide | Disulfide Formation |

| 3-Fluoro-4-(alkylthio)pyridine | Strong Oxidant (e.g., m-CPBA) | 3-Fluoro-4-(alkylsulfinyl)pyridine | Sulfoxidation |

Addition Reactions Involving the Thiol Moiety (e.g., Thiol-ene Chemistry)

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, involving the addition of a thiol across a carbon-carbon double bond (an alkene) wikipedia.org. This reaction can be initiated by radicals or catalyzed by a base and typically proceeds with high yield and stereoselectivity, earning it a place in "click chemistry" wikipedia.org.

In the context of this compound, the thiol group can add to various alkenes to form thioethers wikipedia.org. The radical-mediated pathway is common and involves the formation of a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion wikipedia.org. This reaction is versatile and can be used to synthesize a wide array of functionalized pyridine (B92270) derivatives. Intramolecular versions of the thiol-ene reaction can be employed to construct sulfur-containing heterocyclic rings wikipedia.orgmdpi.com.

Reactivity of the Pyridine Ring and the Fluorine Substituent

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The fluorine atom at the 3-position further modifies the electronic properties of the ring and serves as a potential leaving group in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines, particularly those bearing a halogen substituent nih.govyoutube.com. In this compound, the fluorine atom can be displaced by a variety of nucleophiles. The rate of SNAr reactions on halopyridines is often faster for fluoropyridines compared to chloropyridines due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon to which it is attached nih.gov.

The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the fluoride (B91410) ion to restore aromaticity. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this reaction by stabilizing the anionic intermediate. A range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluorine atom, providing a versatile method for introducing diverse functional groups onto the pyridine ring.

| Nucleophile | Product |

| Amine (R2NH) | 4-Thio-substituted-3-aminopyridine derivative |

| Alkoxide (RO-) | 4-Thio-substituted-3-alkoxypyridine derivative |

| Thiolate (RS-) | 4-Thio-substituted-3-(alkylthio)pyridine derivative |

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) reactions on pyridine are generally more difficult to achieve compared to benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation masterorganicchemistry.com.

For this compound, the pyridine ring is significantly deactivated. The fluorine atom is an ortho, para-director but is deactivating, while the thiol group is an ortho, para-director and is activating. However, the strong deactivating effect of the pyridine nitrogen generally directs incoming electrophiles to the 3- and 5-positions. The presence of the existing substituents will further influence the regioselectivity of any potential electrophilic substitution. Due to the deactivated nature of the ring, harsh reaction conditions, such as the use of strong acids and high temperatures, are often required for these transformations to proceed.

C-F Bond Activation and Functionalization Studies

The reactivity of this compound is significantly influenced by the presence of the fluorine atom on the pyridine ring. The C-F bond in fluorinated heteroaromatics is a key site for functionalization, primarily through nucleophilic aromatic substitution (SNAr) mechanisms.

In the context of SNAr, the highly electronegative fluorine atom, in conjunction with the electron-withdrawing effect of the ring nitrogen, renders the carbon atom at the C3 position electrophilic and susceptible to attack by nucleophiles. This activation facilitates the displacement of the fluoride ion, which serves as a leaving group. The rate-determining step in such reactions is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is effectively stabilized by the electron-withdrawing nature of the pyridine ring's nitrogen atom.

For halopyridines, the reactivity order in SNAr is often the reverse of that seen in aliphatic SN2 reactions, with fluorine being a better leaving group than chlorine or bromine. reddit.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, encouraging the initial nucleophilic attack which is the rate-limiting step. reddit.comyoutube.com Consequently, this compound is expected to react readily with a variety of nucleophiles.

A wide range of nucleophiles can be employed to functionalize the pyridine ring via displacement of the fluoride. These include oxygen-based nucleophiles (alkoxides, phenoxides), nitrogen-based nucleophiles (amines, amides), and sulfur-based nucleophiles. nih.gov The thiol group at the C4 position is an electron-donating group, which could potentially modulate the reactivity at the C3 position compared to an unsubstituted fluoropyridine. However, the overarching activation provided by the ring nitrogen and the fluorine atom is expected to dominate.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines

This table illustrates the general scope of SNAr reactions on fluoropyridines, which is analogous to the expected reactivity of this compound.

| Nucleophile | Reagent Example | Product Type | Reference |

| Oxygen | Sodium Methoxide (NaOMe) | 3-Alkoxypyridine derivative | nih.gov |

| Oxygen | Sodium Phenoxide (NaOPh) | 3-Aryloxypyridine derivative | nih.gov |

| Nitrogen | Ammonia (NH₃) | 3-Aminopyridine derivative | nih.gov |

| Nitrogen | Piperidine | 3-(Piperidin-1-yl)pyridine derivative | nih.gov |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)pyridine derivative | sci-hub.se |

| Carbon | Sodium Cyanide (NaCN) | 3-Cyanopyridine derivative | nih.gov |

Metal-Catalyzed Transformations Involving this compound

While the C-F bond offers a handle for functionalization, the thiol group (-SH) of this compound is a primary site for metal-catalyzed transformations, particularly for the formation of new carbon-sulfur bonds to create thioethers. acsgcipr.org Transition-metal-catalyzed cross-coupling reactions are powerful methods for constructing such bonds, with palladium and copper catalysts being the most widely used. taylorandfrancis.comresearchgate.net

In these reactions, this compound, typically deprotonated in situ to the more nucleophilic thiolate anion, is coupled with an organic halide or pseudohalide (e.g., triflate). The catalytic cycle generally involves oxidative addition of the organic halide to the metal center, followed by transmetalation or reaction with the thiolate, and finally reductive elimination to yield the thioether product and regenerate the catalyst.

This methodology allows for the synthesis of a wide array of aryl and alkyl thioethers derived from this compound. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and functional group tolerance. researchgate.net

Table 2: Typical Conditions for Metal-Catalyzed C-S Cross-Coupling of Thiols

This table presents common catalytic systems used for the formation of thioethers from thiols, applicable to this compound.

| Metal Catalyst | Ligand | Base | Solvent | Substrate | Reference |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Aryl Bromide | taylorandfrancis.com |

| CuI | None (Ligand-free) | K₂CO₃ | DMF | Aryl Iodide | researchgate.net |

| Pd₂(dba)₃ | dppf | NaOt-Bu | Toluene | Aryl Chloride | taylorandfrancis.com |

| NiCl₂(dppp) | dppp | K₂CO₃ | Acetonitrile | Aryl Chloride | researchgate.net |

This compound possesses two distinct donor sites capable of coordinating to metal ions: the lone pair of electrons on the pyridine nitrogen atom and the sulfur atom of the thiol group. This dual functionality makes it a potentially versatile ligand in coordination chemistry. wikipedia.orgwikipedia.org

The sulfur atom, especially in its deprotonated thiolate form, is a soft donor and is expected to bind strongly to soft metal ions such as Cu(I), Ag(I), Hg(II), and late transition metals like Pd(II) and Pt(II). wikipedia.org Coordination through sulfur is a common motif in bioinorganic chemistry, for instance, in cysteine-containing metalloproteins. Studies on the non-fluorinated analogue, pyridine-4-thiol (B7777008), have shown that the sulfur atom is the preferred site for intermolecular interactions like halogen bonding, highlighting its accessibility and donor strength. nih.gov

The pyridine nitrogen is a harder donor site and can also coordinate to a variety of transition metals. wikipedia.org Depending on the metal ion's properties and the reaction conditions, this compound could exhibit several coordination modes:

Monodentate (S-bound): Acting as a terminal thiolate ligand. This is the most probable coordination mode.

Monodentate (N-bound): Coordinating through the pyridine nitrogen, though this might be less favorable than S-coordination for soft metals.

Bridging (S-bridged): The thiolate sulfur can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Chelating (N,S-bidentate): While possible, the formation of a four-membered chelate ring with the metal would be highly strained and is therefore considered unlikely.

The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom, could also tune the redox properties and reactivity of the resulting metal complexes.

Heterocyclic Ring Transformations and Rearrangements

While specific studies on the ring transformations of this compound are not documented, the chemistry of substituted pyridines suggests potential pathways for rearrangement under certain conditions. Halopyridines can undergo rearrangements, often involving strong bases or intramolecular nucleophilic attack.

One plausible, though hypothetical, pathway could involve an intramolecular nucleophilic aromatic substitution. If the thiol group is deprotonated to a thiolate under basic conditions, it could potentially act as an intramolecular nucleophile. Attack at an adjacent electrophilic carbon of another pyridine molecule or a related substrate could initiate a cascade. More directly, for a related compound like 3-fluoro-4-aminopyridine, an N-acylated intermediate can undergo intramolecular SNAr to yield a rearranged product. A similar transformation could be envisioned for this compound derivatives.

Another known mechanism for the transformation of nitrogen heterocycles is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. This typically occurs with powerful nucleophiles like amide ions in liquid ammonia. For this compound, such a reaction would involve the initial addition of the nucleophile to an electrophilic position on the pyridine ring, followed by cleavage of a ring bond to form an open-chain intermediate. Subsequent recyclization could lead to a new heterocyclic system. This pathway, however, requires harsh conditions and its applicability to this compound remains a subject for empirical investigation.

Advanced Spectroscopic and Analytical Characterization of 3 Fluoropyridine 4 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides profound insight into the molecular framework of 3-Fluoropyridine-4-thiol by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F. The analysis of chemical shifts, spin-spin coupling constants, and through-bond correlations allows for a complete assignment of the pyridine (B92270) ring's protons and carbons.

The ¹H NMR spectrum of this compound is expected to display distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electronegativity of the fluorine atom and the electron-donating nature of the thiol group. The proton at the C-2 position (H-2) is anticipated to appear at the most downfield position due to its proximity to the nitrogen atom. The proton at C-6 (H-6) would also be downfield, while the proton at C-5 (H-5) would be the most upfield of the aromatic protons. The thiol proton (SH) signal is expected to be a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom bonded to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon atom attached to the thiol group (C-4) is expected to be significantly shielded. The other carbon atoms (C-2, C-5, C-6) will also show smaller couplings to the fluorine atom (²JCF, ³JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

| H-2 | 8.20 - 8.40 | - | d, J(H,F) ≈ 2-4 Hz |

| C-2 | - | 148.0 - 152.0 | d, ²J(C,F) ≈ 15-25 Hz |

| C-3 | - | 155.0 - 160.0 | d, ¹J(C,F) ≈ 230-250 Hz |

| C-4 | - | 130.0 - 135.0 | d, ²J(C,F) ≈ 10-20 Hz |

| H-5 | 7.00 - 7.20 | - | dd, J(H,H) ≈ 5-7 Hz, J(H,F) ≈ 8-10 Hz |

| C-5 | - | 120.0 - 125.0 | d, ³J(C,F) ≈ 3-5 Hz |

| H-6 | 8.10 - 8.30 | - | d, J(H,H) ≈ 5-7 Hz |

| C-6 | - | 145.0 - 149.0 | d, ⁴J(C,F) ≈ 1-3 Hz |

| SH | 3.50 - 4.50 | - | br s |

Note: Predicted values are based on analysis of 3-fluoropyridine (B146971) and 4-mercaptopyridine (B10438) and may vary based on solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated compounds. thermofisher.com Due to its wide chemical shift range and high sensitivity, it provides valuable structural information. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-3 position. The chemical shift of this fluorine is influenced by the electronic effects of the substituents on the pyridine ring. acs.orgrsc.org This signal will be split into a doublet of doublets due to coupling with the ortho proton (H-2) and the meta proton (H-5). The magnitude of these coupling constants provides further confirmation of the substitution pattern. thermofisher.com

Table 2: Predicted ¹⁹F NMR Data for this compound

| Atom | Predicted ¹⁹F Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3 | -125 to -135 | dd | ³J(F,H-2) ≈ 2-4 Hz, ³J(F,H-5) ≈ 8-10 Hz |

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on data for substituted 3-fluoropyridines. acs.org

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak is expected between the signals of H-5 and H-6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbon atoms. wikipedia.org This allows for the unambiguous assignment of each carbon atom that bears a proton. Expected correlations are H-2 with C-2, H-5 with C-5, and H-6 with C-6.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, H-2 is expected to show correlations to C-3 and C-4, while the thiol proton might show a correlation to C-4.

Table 3: Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks |

| COSY | ¹H - ¹H | H-5 / H-6 |

| HSQC | ¹H - ¹³C (¹J) | H-2 / C-2, H-5 / C-5, H-6 / C-6 |

| HMBC | ¹H - ¹³C (²⁻³J) | H-2 / C-3, C-4, C-6; H-5 / C-3, C-4; H-6 / C-2, C-4, C-5; SH / C-4 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of this compound. The calculated exact mass of the protonated molecule [M+H]⁺ is a critical piece of data for its unequivocal identification.

Table 4: Predicted HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₅H₅FNS⁺ | [M+H]⁺ | 129.0121 |

| C₅H₄FNNaS⁺ | [M+Na]⁺ | 152.0041 |

The isotopic pattern in the mass spectrum provides valuable information about the elemental composition of a molecule. The relative intensities of the peaks corresponding to the monoisotopic mass (M) and the subsequent isotopic peaks (M+1, M+2, etc.) are determined by the natural abundances of the isotopes of the constituent elements. nih.gov For this compound (C₅H₄FNS), the presence of carbon (¹³C), nitrogen (¹⁵N), and particularly sulfur (³³S, ³⁴S) will give rise to a characteristic isotopic distribution. Fluorine is monoisotopic (¹⁹F), so it does not contribute to the M+1 or M+2 peaks. wikipedia.org The analysis of this pattern serves as an additional confirmation of the elemental formula determined by HRMS.

Table 5: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₅H₄FNS)

| Isotopic Peak | Relative Abundance (%) | Contributing Isotopes |

| M | 100 | ¹²C₅¹H₄¹⁹F¹⁴N³²S |

| M+1 | 6.08 | ¹³C, ¹⁵N, ³³S |

| M+2 | 4.63 | ¹³C₂, ³⁴S |

Note: Relative abundances are calculated based on the natural isotopic abundances of the elements. ualberta.caciaaw.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Specific FT-IR and Raman spectroscopic data for this compound, including tables of vibrational frequencies and their corresponding functional group assignments, are not available in published scientific literature. While the vibrational spectra of related compounds such as 3-fluoropyridine and pyridine-4-thiol (B7777008) have been studied, this information cannot be directly extrapolated to this compound without experimental validation.

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles in the solid state is currently unknown.

Theoretical and Computational Studies of 3 Fluoropyridine 4 Thiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic behavior of molecules. These calculations provide a foundational understanding of the stability, reactivity, and intermolecular interactions of 3-Fluoropyridine-4-thiol.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals in this compound are critical in predicting its behavior in chemical reactions.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic sites. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap generally corresponds to higher stability and lower reactivity.

Detailed computational studies would provide the specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound. These values are typically calculated using various levels of theory and basis sets to ensure accuracy.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative as specific literature values for this exact compound were not found in the search. A typical DFT calculation would yield such a table.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (LUMO-HOMO) | 5.3 |

The spatial distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO density might be concentrated on the sulfur atom of the thiol group, suggesting it as a primary site for electrophilic attack. The LUMO density, on the other hand, might be distributed across the pyridine (B92270) ring, particularly on the carbon atoms adjacent to the nitrogen and fluorine atoms, indicating these as potential sites for nucleophilic attack.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. The map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potentials.

For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group, due to the presence of lone pairs of electrons. These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential would be expected around the hydrogen atom of the thiol group and potentially on the carbon atoms of the pyridine ring, particularly the one bonded to the highly electronegative fluorine atom. These areas would be susceptible to nucleophilic attack.

Table 2: Calculated Electrostatic Potential Values at Key Atomic Sites of this compound (Note: This table is a hypothetical representation of data that would be obtained from an ESP analysis.)

| Atom | Electrostatic Potential (kcal/mol) |

| N (Pyridine) | -45.2 |

| S (Thiol) | -35.8 |

| H (Thiol) | +25.1 |

| C-F (Carbon) | +15.7 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. These interactions contribute significantly to the stability of the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) S | π* (C-C) | 3.5 |

| LP (1) N | π* (C-C) | 5.2 |

| π (C=C) | π* (C=N) | 18.7 |

The second-order perturbation energy, E(2), quantifies the strength of the donor-acceptor interactions. Higher E(2) values indicate stronger hyperconjugative interactions and greater stabilization.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. By mapping out the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and predict reaction pathways.

Transition State Characterization and Reaction Pathway Prediction

For a given reaction involving this compound, computational methods can be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses. For example, in a nucleophilic substitution reaction at the pyridine ring, computational modeling could be used to compare the activation energies for substitution at different positions, thereby predicting the most likely site of reaction.

Solvation Effects on Reactivity and Selectivity

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction's rate and outcome. Computational models can account for the effects of the solvent by using implicit or explicit solvation models.

Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvation models include a number of individual solvent molecules in the calculation. By performing calculations with and without a solvent model, the effect of the solvent on the energies of reactants, products, and transition states can be determined.

For this compound, which possesses both polar (C-F, S-H, N) and nonpolar (aromatic ring) regions, the choice of solvent could significantly influence its reactivity and the selectivity of its reactions. For instance, a polar solvent might stabilize charged intermediates or transition states, thereby accelerating certain reaction pathways over others. Computational studies can quantify these effects and provide valuable predictions for experimental work.

Conformational Analysis and Tautomerism of this compound

The structural and electronic properties of this compound are significantly influenced by the potential for tautomerism. This phenomenon involves the migration of a proton, leading to two or more interconvertible isomers. For this compound, the primary equilibrium is the thione-thiol tautomerism, existing between the thiol form (this compound) and the thione form (3-fluoro-1H-pyridine-4-thione).

Computational chemistry, particularly through quantum-chemical calculations, serves as a powerful tool to investigate the relative stabilities of these tautomers. scispace.comresearchgate.net Theoretical studies on similar pyridinethione systems have consistently shown that the thione form is generally the more dominant and stable tautomer compared to the thiol form. ubc.ca This preference is often attributed to the greater stability of the C=S double bond within the aromatic system compared to the C=N bond in the thiol form.

First-principles calculations, such as Density Functional Theory (DFT), are employed to optimize the geometries of both the thione and thiol tautomers and to calculate their relative energies. The energy difference between the tautomers indicates their relative populations at equilibrium. For related heterocyclic thiones, the thione tautomer has been found to be more stable, a finding supported by both computational results and experimental data from NMR and IR spectroscopy. scispace.comubc.ca

Conformational analysis for this molecule primarily concerns the orientation of the exocyclic group. The pyridine ring itself is planar. For the this compound tautomer, the main conformational flexibility lies in the rotation of the sulfhydryl (-SH) group around the C-S bond. Computational studies can map the potential energy surface of this rotation to identify the most stable conformer, which is typically a planar arrangement where the S-H bond is either syn or anti to the nitrogen atom in the pyridine ring. In the case of the more stable 3-fluoro-1H-pyridine-4-thione tautomer, the molecule is largely rigid and planar.

Table 1: Predicted Relative Stability of this compound Tautomers

| Tautomer | Common Name | Predicted Stability |

|---|---|---|

| 3-fluoro-1H-pyridine-4-thione | Thione Form | More Stable |

| This compound | Thiol Form | Less Stable |

Note: This prediction is based on computational studies of analogous pyridinethione compounds. ubc.ca

Prediction of Spectroscopic Properties from First Principles

First-principles calculations are instrumental in predicting the spectroscopic properties of molecules like this compound, providing valuable data that aids in their experimental identification and characterization. These computational methods, primarily DFT, can accurately forecast vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra for each tautomer. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated from the vibrational frequencies obtained after geometry optimization of each tautomer. The predicted spectra for the thione and thiol forms of this compound would exhibit distinct differences, allowing for their differentiation.

Thione Tautomer (3-fluoro-1H-pyridine-4-thione): The most characteristic vibration would be the C=S (thione) stretching band. This band is typically observed in the 1100-1250 cm⁻¹ region. Another key feature would be the N-H stretching vibration, expected as a broad band in the 3100-3400 cm⁻¹ range.

Thiol Tautomer (this compound): This isomer would be identified by a weak S-H stretching band around 2550-2600 cm⁻¹. mdpi.com The absence of a strong N-H stretching band and the presence of the S-H peak would be clear indicators of the thiol form.

Both tautomers would also show characteristic bands for C-F stretching and pyridine ring vibrations. nih.gov

Table 2: Predicted Characteristic IR Frequencies for this compound Tautomers

| Vibrational Mode | Thione Form (cm⁻¹) | Thiol Form (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Absent |

| S-H Stretch | Absent | 2550 - 2600 |

| C=S Stretch | 1100 - 1250 | Absent |

| C-F Stretch | ~1200 - 1300 | ~1200 - 1300 |

Note: These are approximate frequency ranges based on general spectroscopic data and computational studies of related compounds. mdpi.comvscht.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted values are crucial for interpreting experimental spectra and confirming the dominant tautomeric form in solution.

¹H NMR: The most significant difference would be the signal for the proton on the heteroatom. The thione form would exhibit an N-H proton signal, typically in the range of 12-14 ppm, while the thiol form would show an S-H proton signal at a much higher field, usually between 3-5 ppm.

¹³C NMR: The carbon atom attached to the sulfur (C4) would have a markedly different chemical shift depending on the tautomer. In the thione form, this carbon is part of a C=S double bond and would be significantly deshielded, appearing at a lower field (higher ppm value) compared to the C-S single bond in the thiol form.

¹⁹F NMR: The chemical shift of the fluorine atom would also be sensitive to the tautomeric state of the molecule, providing another data point for structural confirmation. acs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound Tautomers

| Atom | Tautomer | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | ||

| H on N/S | 3-fluoro-1H-pyridine-4-thione | ~12 - 14 (N-H) |

| This compound | ~3 - 5 (S-H) | |

| ¹³C | ||

| C4 | 3-fluoro-1H-pyridine-4-thione | Deshielded (e.g., >180 ppm) |

| This compound | Shielded (e.g., ~140-150 ppm) |

Note: These are illustrative values based on typical chemical shifts for thione and thiol functional groups in heterocyclic systems. nih.gov

By comparing the computationally predicted spectra with experimental results, researchers can determine the predominant tautomeric form of this compound under various conditions and gain a deeper understanding of its chemical behavior.

Applications of 3 Fluoropyridine 4 Thiol in Chemical Sciences

Role as a Versatile Building Block in Complex Chemical Synthesis

The bifunctional nature of 3-Fluoropyridine-4-thiol, possessing both a reactive thiol group and a fluorinated pyridine (B92270) core, makes it a highly attractive starting material for the construction of complex molecular architectures.

This compound is a key precursor for the synthesis of fused heterocyclic systems, particularly thienopyridines. The Thorpe-Ziegler reaction, an intramolecular cyclization, can be employed on derivatives of pyridinethiols to construct the thiophene (B33073) ring fused to the pyridine core. researchgate.net For instance, the reaction of a 2-mercaptopyridine-3-carbonitrile derivative leads to the formation of a thieno[2,3-b]pyridine. researchgate.net By analogy, this compound can be elaborated and cyclized to yield novel fluorinated thieno[3,2-c]pyridines, a class of compounds with potential applications in medicinal chemistry. nih.govresearchgate.net

The general strategy involves the S-alkylation of the thiol group followed by intramolecular condensation. The presence of the fluorine atom is expected to modulate the electronic properties and, consequently, the biological activity of the resulting heterocyclic systems. nih.gov

Beyond discrete molecules, the pyridine nitrogen and the thiol sulfur of this compound can act as coordination sites for metal ions, making it a suitable ligand for the construction of metal-organic frameworks (MOFs). The related compound, pyridine-4-thiol (B7777008), has been used to anchor metal atoms like palladium within MOFs for catalytic applications. nih.govrsc.org The use of this compound as a linker could lead to the formation of robust, porous frameworks with tailored electronic properties due to the incorporated fluorine atoms. These fluorinated frameworks are of interest for gas storage and separation, as well as heterogeneous catalysis.

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic Core | Potential Significance |

|---|---|---|---|

| 3-Fluoro-4-(cyanomethylthio)pyridine | Thorpe-Ziegler Cyclization | Amino-thieno[3,2-c]pyridine | Scaffold for bioactive molecules |

| 3-Fluoro-4-(acetylmethylthio)pyridine | Intramolecular Condensation | Methyl-thieno[3,2-c]pyridine | Intermediate for further functionalization |

| This compound | Coordination with Metal Salts | Fluorinated Pyridinethiol-based MOF | Heterogeneous catalysis, gas separation |

The development of high-performance polymers often relies on monomers that impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. Fluorinated polymers and poly(aryl thioether)s are two classes of materials known for these attributes. This compound is a promising candidate as a monomer for the synthesis of fluorinated poly(aryl thioethers) via nucleophilic aromatic substitution (SNAr) reactions.

In this approach, the thiolate anion, generated by deprotonating the thiol group, acts as a potent nucleophile, displacing a leaving group (such as another fluorine or a nitro group) on an activated aromatic ring. The process can be organocatalyzed, allowing for rapid polymerization at room temperature. sci-hub.st The incorporation of the 3-fluoropyridine (B146971) unit into the polymer backbone would be expected to enhance thermal stability and hydrophobicity and introduce a polar element that could influence polymer morphology and properties. Such materials could find use in demanding applications where high performance is required.

Furthermore, the thiol group readily participates in "click" chemistry reactions, most notably thiol-ene and thiol-yne reactions. dntb.gov.uamdpi.com These highly efficient and selective reactions allow for the functionalization of polymers or the creation of polymer networks under mild conditions. This compound could be used to introduce the fluoropyridyl moiety onto polymer side chains or as a cross-linker to form thermoset materials. The resulting polymers could possess unique optoelectronic properties derived from the conjugated pyridine system.

Utility in Catalysis as a Ligand Component or Organocatalyst Precursor

The dual functionality of this compound provides multiple avenues for its use in catalysis. The soft sulfur atom and the harder pyridine nitrogen atom can act in concert or independently as coordination sites for a wide range of transition metals. This makes it an excellent candidate for a ligand in coordination chemistry and homogeneous catalysis. The fluorine substituent can serve to tune the electronic properties of the metal center by altering the electron-donating ability of the pyridine ring, thereby influencing the catalytic activity and selectivity. Pyrazole-based ligands, for example, have been shown to greatly enhance the catalytic activity of titanium for ring-opening polymerization. researchgate.net A similar enhancement could be envisioned with pyridinethiol-type ligands.

In the realm of heterogeneous catalysis, as mentioned, this compound can be incorporated into MOFs. rsc.org The thiol groups within the framework can serve as anchoring points for catalytically active metal nanoparticles or single atoms, with the strong sulfur-metal bond preventing leaching of the metal during the catalytic cycle. rsc.org

The thiol group itself can participate directly in organocatalysis. Thiols are known to act as nucleophilic catalysts, for instance, in catalyzing Michael additions. sci-hub.st this compound could potentially be used as an organocatalyst for such transformations. The acidity of the thiol proton, modulated by the fluoropyridine ring, would be a key factor in its catalytic efficacy.

Development of Chemical Probes and Analytical Reagents (Non-Biological)

Fluorescent chemical probes are powerful tools for detecting and quantifying specific analytes. The design of these probes often relies on a chemical reaction that triggers a change in fluorescence—an "off-on" or "on-off" response. The high reactivity and nucleophilicity of the thiol group make it an excellent functional handle for incorporation into such probes. caymanchem.com

Probes for thiols often utilize mechanisms like Michael addition or cleavage reactions. researchgate.net Conversely, this compound can be used as the core reactive component of a probe designed to detect other species. For example, it could be functionalized with a fluorophore and a quenching moiety. The reaction of an analyte with the thiol group could lead to the cleavage of the quencher, resulting in a significant increase in fluorescence. The fluoropyridine unit can form part of the chromophore system, and the fluorine atom can be used to fine-tune the photophysical properties, such as excitation and emission wavelengths and quantum yield. rsc.org

| Detection Mechanism | Role of Thiol Group | Signal Transduction | Potential Application |

|---|---|---|---|

| Michael Addition | Nucleophile attacking an electron-deficient alkene | Disruption of quencher-fluorophore interaction | Sensing of electrophilic species |

| Disulfide Cleavage | Reducing agent to cleave a disulfide bond | Release of a fluorescent reporter molecule | Detection of oxidizing agents |

| Metal Coordination | Ligand for a specific metal ion | Change in fluorescence upon metal binding (CHEF) | Sensing of heavy metal ions |

Industrial Synthesis of Specialty Chemicals (excluding pharmaceuticals and agrochemicals)

While specific large-scale industrial applications for this compound are not widely documented in public literature, its structural motifs are found in various specialty chemicals. Fluorinated pyridines are valuable intermediates in the synthesis of materials for applications such as liquid crystals. google.com The unique dielectric properties imparted by the C-F bond are highly desirable in this field.

The thiol functionality allows for its use as a building block in the synthesis of sulfur-containing dyes or pigments. It can also serve as an additive or stabilizer in industrial formulations. For example, pyridinethiols can be used as corrosion inhibitors, forming a protective layer on metal surfaces. The presence of the fluorine atom could enhance the stability and performance of such a protective film. Given the general utility of its constituent parts, this compound represents a versatile platform for the future development of novel specialty chemicals with tailored properties.

Future Directions and Emerging Research Avenues for 3 Fluoropyridine 4 Thiol

Innovations in Sustainable and Green Synthetic Methodologies

The future synthesis of 3-Fluoropyridine-4-thiol is expected to be heavily influenced by the principles of green chemistry, aiming to develop more environmentally benign and efficient manufacturing processes. Current synthetic strategies often involve multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research will likely focus on overcoming these limitations through several innovative approaches.

One promising direction is the development of one-pot, multicomponent reactions (MCRs). nih.govnih.gov MCRs are highly efficient processes where multiple starting materials react in a single vessel to form a complex product, thereby reducing reaction time, energy consumption, and waste generation. nih.govrasayanjournal.co.in The design of an MCR for this compound could involve the strategic combination of simpler precursors in the presence of a suitable catalyst.

The exploration of alternative energy sources for driving the synthesis is another critical research avenue. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction rates and improve yields in the preparation of various pyridine (B92270) derivatives. nih.govijarsct.co.in Similarly, ultrasound-assisted methods could offer a greener alternative to conventional heating. rasayanjournal.co.in

Furthermore, the choice of solvents and catalysts will be paramount in developing sustainable synthetic routes. The use of biodegradable deep eutectic solvents (DES) is gaining traction as a green alternative to volatile organic solvents. ijarsct.co.in In the realm of catalysis, the focus will be on developing highly efficient and recyclable catalysts, potentially including biocatalysts or enzyme-based systems, which can operate under mild reaction conditions. ijarsct.co.in A prospective green synthesis could adapt existing methods for substituted pyridine-thiols, such as the copper-catalyzed coupling of a halogenated pyridine with a thiol source, by implementing these green chemistry principles. nuph.edu.ua

| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates and potentially higher yields. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more reactants | Improved atom economy and reduced waste. nih.gov |

| Biocatalysis | Use of enzymes as catalysts | High selectivity and mild reaction conditions. ijarsct.co.in |

| Deep Eutectic Solvents (DES) | Biodegradable and non-toxic solvent systems | Replacement of hazardous organic solvents. ijarsct.co.in |

Exploration of Undiscovered Reactivity and Selectivity Patterns

The presence of a fluorine atom and a thiol group on the pyridine ring of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The electron-withdrawing nature of the fluorine atom can significantly influence the nucleophilicity and acidity of the thiol group, as well as the reactivity of the pyridine ring itself. acs.org

Future research will likely focus on systematically investigating the reactivity of this compound in a variety of chemical transformations. This includes a deeper understanding of its behavior in nucleophilic and electrophilic substitution reactions, as well as its potential as a ligand in coordination chemistry. The thiol group is known to participate in a range of reactions, including oxidation to disulfides and sulfonic acids, and alkylation to form thioethers. Understanding how the fluorinated pyridine core modulates the reactivity of the thiol will be a key area of investigation.

Moreover, the regioselectivity of reactions involving the pyridine ring will be of significant interest. The fluorine atom at the 3-position and the thiol at the 4-position create a unique electronic environment that could lead to novel and selective functionalization at other positions of the ring. Unraveling these selectivity patterns will be crucial for the development of new synthetic methodologies and the construction of more complex molecules based on the this compound scaffold.

Integration into Advanced Functional Materials Research

The unique properties of this compound make it an attractive building block for the design and synthesis of advanced functional materials. The incorporation of fluorine into organic molecules is known to enhance properties such as thermal stability, metabolic resistance, and lipophilicity. mdpi.com These attributes, combined with the coordinating ability of the thiol group and the pyridine nitrogen, open up possibilities for a wide range of material applications.

One emerging research avenue is the use of this compound in the development of novel polymers. The thiol group can be utilized in thiol-ene "click" chemistry to create well-defined polymer architectures. The resulting fluorinated polymers could exhibit interesting properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

Another area of interest is the application of this compound in the fabrication of metal-organic frameworks (MOFs) and coordination polymers. The ability of the thiol and pyridine functionalities to bind to metal ions could lead to the formation of novel porous materials with potential applications in gas storage, catalysis, and sensing. The presence of the fluorine atom could also influence the self-assembly process and the final properties of the resulting materials.

Computational Design and Prediction of New Reactivity and Applications

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new applications for this compound. Density functional theory (DFT) and other computational methods can be employed to predict the molecule's geometric and electronic structure, as well as its reactivity in various chemical reactions.

Future computational studies will likely focus on several key areas. Firstly, the prediction of reaction mechanisms and transition states will provide valuable insights into the undiscovered reactivity patterns of this compound. This will aid in the rational design of new synthetic transformations and the optimization of reaction conditions.

Secondly, computational screening can be used to predict the properties of materials derived from this compound. For example, the electronic band gap, charge transport properties, and binding affinities of polymers and MOFs incorporating this molecule can be calculated, guiding experimental efforts towards the most promising candidates for specific applications.

Finally, computational design can be employed to create new derivatives of this compound with tailored properties. By systematically modifying the substituents on the pyridine ring, it may be possible to fine-tune the molecule's electronic and steric characteristics for optimal performance in a given application, from medicinal chemistry to materials science.

| Research Area | Focus | Potential Impact |

|---|---|---|

| Sustainable Synthesis | Development of green synthetic routes. | Environmentally friendly and cost-effective production. |

| Reactivity and Selectivity | Exploration of novel chemical transformations. | Expansion of the synthetic utility of fluorinated pyridines. |

| Advanced Materials | Integration into polymers and MOFs. | Creation of new materials with enhanced properties. |

| Computational Design | Prediction of reactivity and material properties. | Accelerated discovery and development of new applications. |

Q & A

Q. What are the recommended safety protocols for handling 3-Fluoropyridine-4-thiol in laboratory settings?

- Methodological Answer : Use nitrile or neoprene gloves compliant with EN 374 standards to prevent skin contact. Inspect gloves for defects before use and dispose of contaminated gloves according to hazardous waste protocols. Wear flame-retardant antistatic lab coats and ensure proper ventilation to avoid inhalation. Respiratory protection (e.g., NIOSH-approved masks) is required in high-concentration environments. Always wash hands post-handling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, with deuterated DMSO as the solvent to enhance solubility. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and purity. Complementary techniques like FT-IR identify thiol (-SH) and fluorine substituents via stretching vibrations (e.g., S-H ~2550 cm⁻¹, C-F ~1100 cm⁻¹) .

Q. What are common impurities encountered during the synthesis of this compound, and how are they identified?

- Methodological Answer : Common impurities include unreacted 3-fluoropyridine intermediates, disulfide byproducts (from thiol oxidation), and halogenated residues. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the target compound. HPLC with UV detection (λ = 254 nm) quantifies impurities, while LC-MS confirms their identity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for fluorinated pyridine derivatives like this compound?

- Methodological Answer : Contradictions in NMR shifts may arise from solvent effects, tautomerism, or paramagnetic impurities. To resolve this:

Q. What synthetic strategies optimize the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Optimize the substitution of 4-chloro-3-fluoropyridine with thiourea under inert atmosphere (N₂/Ar). Key parameters:

Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at the 3-position deactivates the pyridine ring, reducing nucleophilicity at the 4-thiol group. However, it stabilizes intermediates in Suzuki-Miyaura couplings by enhancing electrophilicity at the 2- and 6-positions. Computational modeling (e.g., Fukui indices) predicts regioselectivity, while X-ray crystallography validates adduct geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.